molecular formula C15H17BrN2O2 B1520118 propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate CAS No. 1212283-31-2

propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate

Cat. No.: B1520118
CAS No.: 1212283-31-2
M. Wt: 337.21 g/mol
InChI Key: SOEQTVSZOBRUER-JTQLQIEISA-N
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Description

Propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes in cellular processes. Others may interact with cell membranes or DNA, affecting cell growth and division .

The pharmacokinetics of indole derivatives can also vary widely. Factors such as the compound’s solubility, stability, and metabolism can all affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can in turn affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment, or the conditions under which the compound is administered, can also affect its action and efficacy. Factors such as pH, temperature, and the presence of other molecules can all influence how the compound behaves in the body .

Properties

IUPAC Name

propan-2-yl N-[(2S)-7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-8(2)20-15(19)17-10-6-12-11-5-9(16)3-4-13(11)18-14(12)7-10/h3-5,8,10,18H,6-7H2,1-2H3,(H,17,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEQTVSZOBRUER-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
Reactant of Route 3
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propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate
Reactant of Route 6
propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate

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